molecular formula C10H14Br2O4Sn B100181 (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one CAS No. 16894-10-3

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

Cat. No. B100181
CAS RN: 16894-10-3
M. Wt: 476.73 g/mol
InChI Key: KVKLTXKAUBLTRX-VVDZMTNVSA-J
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Description

The compound seems to be a complex organic molecule, likely containing elements such as carbon, hydrogen, oxygen, bromine, and tin. It appears to have multiple functional groups, including a ketone group (C=O) and a stannyl group (Sn) which is often seen in organotin compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as α-bromo ketones, can be synthesized from alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant simultaneously . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Photophysical Properties and Solvent Effects

  • Studies on similar chalcone derivatives have shown that solvent polarity significantly affects their photophysical properties. For example, the absorption and fluorescence characteristics of certain chalcone derivatives exhibit bathochromic shifts from non-polar to polar solvents, indicating substantial intramolecular charge transfer (ICT) interactions. This suggests that compounds with similar structures could be utilized in the study of solvent effects on photophysical properties, potentially for applications in organic electronics or sensors (Kumari et al., 2017).

Synthesis and Structural Characterization

  • Research on the synthesis and structural characterization of related compounds, such as polycyclic ferrocenyldihydropyrazoles and their reactions with β-dicarbonyl compounds, provides insights into the methodologies for creating complex organic structures. This includes understanding the reactivity of different functional groups and the formation of E-isomers through nucleophilic reactions. Such studies are foundational for developing new synthetic routes and characterizing novel compounds with potentially useful physical, chemical, or biological properties (Klimova et al., 2003).

Molecular and Electronic Structure Investigations

  • Investigations into the molecular and electronic structures of compounds through spectroscopic methods and single-crystal X-ray diffraction measurements provide critical insights into the electronic spectra, structural confirmations, and interactions with other molecules. Such research can inform the development of materials with specific electronic or optical properties, contributing to fields like materials science, photovoltaics, and drug design. Advanced computational methods, such as DFT calculations, further enhance understanding of the compounds’ behaviors at the molecular level (Das et al., 2015).

Catalytic and Regioselective Transformations

  • Studies on catalytic and regioselective transformations, such as the Zn(II)- and Au(I)-catalyzed hydrative oxidations of enynes, demonstrate the potential of using complex organic compounds as intermediates or catalysts in synthetic chemistry. These transformations can lead to the efficient synthesis of multifunctional organic compounds, which could have applications in pharmaceuticals, agrochemicals, and organic materials (Jadhav et al., 2014).

properties

IUPAC Name

(E)-4-[dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKLTXKAUBLTRX-VVDZMTNVSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/O[Sn](Br)(Br)O/C(=C/C(=O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587045
Record name (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

CAS RN

16894-10-3
Record name (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin(IV) bis(acetylacetonate) dibromide
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